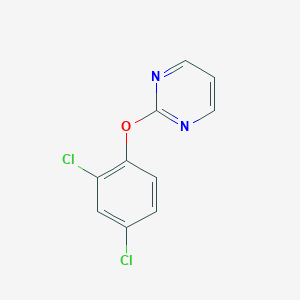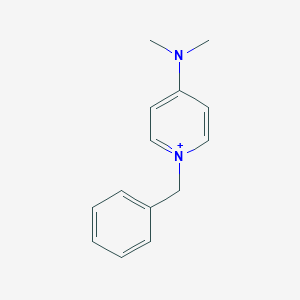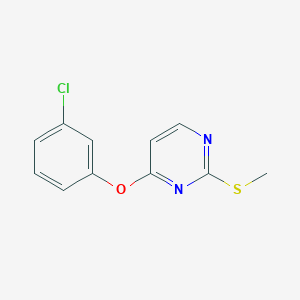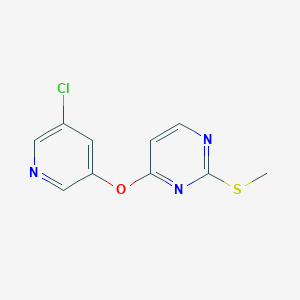
1H-Benzimidazol-2-yl-3-Chlorobenzylsulfid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-benzimidazol-2-yl 3-chlorobenzyl sulfide” is a chemical compound with the molecular formula C14H11ClN2S . It is a derivative of benzimidazole, a class of compounds that have been found to have various biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of “1H-benzimidazol-2-yl 3-chlorobenzyl sulfide” consists of a benzimidazole ring attached to a 3-chlorobenzyl sulfide group . The benzimidazole moiety is essentially planar .Wirkmechanismus
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .
Biochemical Pathways
These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is its low solubility in water, which can limit its bioavailability and require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the research of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide. One potential direction is the development of new synthetic methods for 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in combination with other drugs or therapies for the treatment of various diseases. Additionally, the use of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide as a sensor for detecting other molecules or ions could be explored further. Finally, the investigation of the mechanism of action of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide could provide valuable insights into its biological activities and potential therapeutic applications.
In conclusion, 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide could lead to the development of new drugs, materials, and sensors with important applications in medicine, industry, and the environment.
Synthesemethoden
The synthesis method of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide involves the reaction of 3-chlorobenzyl chloride and 2-aminobenzimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography to obtain pure 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide.
Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
Diese Verbindung hat eine signifikante antiparasitäre Aktivität gezeigt. Sie war besonders wirksam gegen parasitäre Infektionen, die durch die Art Trichinella spiralis (T. spiralis verursacht werden, die weltweit verbreitet sind und zu Morbidität und Mortalität in der Bevölkerung führen.
Antioxidative Aktivität
Die Verbindung hat antioxidative Eigenschaften gezeigt. Es wurde festgestellt, dass sie in vitro gegen stabile freie Radikale DPPH und ABTS sowie gegen durch Eisen induzierte oxidative Schäden in Modellsystemen mit biologisch relevanten Molekülen Lecithin und Desoxyribose wirksam ist .
Anthelmintische Eigenschaften
Die Verbindung hat anthelmintische Eigenschaften gezeigt, wobei Studien darauf hindeuten, dass sie aktiver ist als die klinisch verwendeten Anthelmintika Albendazol und Ivermectin .
Antineoplastische Aktivität
Die Verbindung hat eine ausgeprägte antineoplastische Aktivität in niedrigen mikromolaren Konzentrationen in beiden in vitro-Tumormodellen gezeigt, die getestet wurden .
Modulation der Tubulin-Polymerisation
Es wurde festgestellt, dass die Verbindung die Polymerisation von Tubulin moduliert, einem Protein, das ein Hauptbestandteil von Mikrotubuli in Zellen ist .
Synthese von polycyclischen aromatischen Kohlenwasserstoffen
Die Verbindung wurde bei der Synthese von polycyclischen aromatischen Kohlenwasserstoffen des Imidazo[1,2-a]chromeno[3,4-c]pyridins verwendet .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLPTTOTMHNCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[5-(benzoylthio)-1,3,4-thiadiazol-2-yl] benzenecarbothioate](/img/structure/B427875.png)




![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)
![3-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427884.png)


